IPyA Is the Strongest AhR Activator Among Aromatic Pyruvates in a Direct Head-to-Head Comparison
In a comparative study evaluating AhR activation capacity, indole-3-pyruvic acid (IPA) demonstrated the strongest ability to activate the aryl hydrocarbon receptor (AhR) both in vitro and in vivo when directly compared against phenylpyruvic acid (PPA) and 4-hydroxyphenylpyruvic acid (4-HPPA) [1]. Only IPA among these three aromatic pyruvates improved chronic inflammation in an experimental T cell-mediated colitis model, as evidenced by attenuated Th1 cytokine expression and enhanced IL-10 gene expression in the colon [1].
| Evidence Dimension | AhR activation potency and downstream anti-inflammatory efficacy |
|---|---|
| Target Compound Data | IPA: Strongest AhR activator in vitro and in vivo; only compound to improve chronic inflammation in murine colitis model; enhanced Il-10 gene expression and promoted type 1 regulatory T cell differentiation |
| Comparator Or Baseline | Phenylpyruvic acid and 4-hydroxyphenylpyruvic acid: Weaker AhR activation; failed to improve chronic inflammation in the same model |
| Quantified Difference | Qualitative superiority: IPA activated AHR more strongly and uniquely conferred therapeutic benefit in colitis. No EC50 values were reported for direct comparison. |
| Conditions | In vitro AhR reporter assay and in vivo T cell-mediated colitis model in mice; oral administration of IPA (0.1% in diet for 5 weeks) |
Why This Matters
For researchers selecting an AhR-activating tool compound among aromatic pyruvates, only IPyA delivers robust in vivo anti-inflammatory efficacy, making it the sole viable candidate for colitis and inflammatory disease research.
- [1] Aoki, R., Aoki-Yoshida, A., Suzuki, C., & Takayama, Y. (2018). Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice. The Journal of Immunology, 201(12), 3683–3693. View Source
